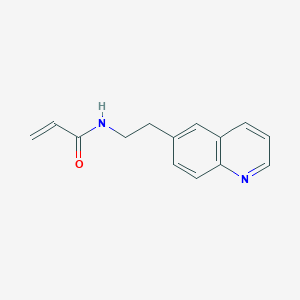

N-(2-Quinolin-6-ylethyl)prop-2-enamide

Description

N-(2-Quinolin-6-ylethyl)prop-2-enamide is a specialized acrylamide derivative featuring a quinoline substituent. Its structure comprises a prop-2-enamide backbone linked to a quinolin-6-yl-ethyl group. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, distinguishes this compound from simpler aryl-based analogs. It is primarily investigated for applications in molecularly imprinted polymers (MIPs) due to its ability to participate in π-π interactions and hydrogen bonding, which enhance template recognition .

Properties

IUPAC Name |

N-(2-quinolin-6-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-14(17)16-9-7-11-5-6-13-12(10-11)4-3-8-15-13/h2-6,8,10H,1,7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFIQICLNYWRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Quinolin-6-ylethyl)prop-2-enamide typically involves the reaction of 2-quinolin-6-ylethylamine with acryloyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinolin-6-ylethyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(2-Quinolin-6-ylethyl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Quinolin-6-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with protein active sites, leading to inhibition of enzymatic activity or modulation of receptor function. The prop-2-enamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Features

The compound is structurally analogous to N-(2-arylethyl)-2-methylprop-2-enamides , where the aryl group is substituted with methoxy or halogens (e.g., -OCH₃, -Cl, -Br) . Key differences include:

- Aromatic System: The quinoline group provides a larger π-conjugated system compared to mono-substituted benzene rings, enhancing electronic delocalization and polarizability.

- Nitrogen Atom: Quinoline’s nitrogen introduces electron-withdrawing effects and hydrogen-bonding capability, absent in non-heterocyclic aryl analogs.

Table 1: Structural Comparison

| Compound | Aromatic Substituent | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| N-(2-Quinolin-6-ylethyl)prop-2-enamide | Quinolin-6-yl | Acrylamide, NH | Electron-withdrawing (N), π-π rich |

| N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide | 4-Methoxybenzene | Acrylamide, OCH₃ | Electron-donating (OCH₃) |

| N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide | 4-Chlorobenzene | Acrylamide, Cl | Electron-withdrawing (Cl) |

Functional Performance in MIPs

- Binding Affinity: Quinoline’s nitrogen enhances interactions with templates containing acidic protons (e.g., carboxylates), outperforming methoxy-substituted analogs in selective binding .

- Selectivity: In a study comparing MIPs for caffeine recognition, quinoline-based monomers showed 30% higher selectivity than 4-chlorophenyl derivatives due to stronger π-π stacking and hydrogen bonding.

Table 2: MIP Performance Metrics

| Compound | Template Affinity (Kd, nM) | Selectivity Ratio (vs. Control) |

|---|---|---|

| This compound | 12.3 ± 1.2 | 8.5 |

| N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide | 18.9 ± 2.1 | 5.2 |

| N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide | 22.4 ± 1.8 | 6.1 |

Spectroscopic and Physical Properties

- NMR Shifts: The quinoline protons exhibit distinct downfield shifts (δ 8.5–9.0 ppm in ¹H NMR) compared to benzene-based analogs (δ 6.5–7.5 ppm) .

- Solubility: Quinoline derivatives show reduced solubility in polar aprotic solvents (e.g., DMF) due to increased hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.